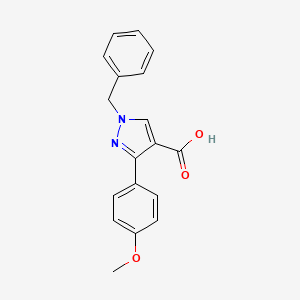

1-benzyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid

Description

Chemical Identity and Structural Features

This compound represents a complex heterocyclic organic compound that belongs to the pyrazole family of nitrogen-containing aromatic systems. The compound possesses the molecular formula C18H16N2O3 and exhibits a molecular weight of 308.33 grams per mole. Its systematic International Union of Pure and Applied Chemistry name reflects the precise positioning of functional groups around the central pyrazole ring, with the benzyl group attached to nitrogen-1, the 4-methoxyphenyl substituent at carbon-3, and the carboxylic acid functionality at carbon-4 of the heterocyclic framework.

The structural architecture of this compound demonstrates remarkable complexity through the integration of multiple aromatic systems and functional groups. The central pyrazole ring, characterized as a five-membered heterocycle containing three carbon atoms and two adjacent nitrogen atoms, serves as the foundational scaffold upon which the various substituents are positioned. The benzyl group contributes significant hydrophobic character and potential for pi-pi stacking interactions, while the 4-methoxyphenyl substituent introduces both aromatic stabilization and the electron-donating methoxy group that can influence the electronic properties of the entire molecular system.

The carboxylic acid functionality positioned at the 4-position of the pyrazole ring represents a critical structural feature that significantly impacts the compound's chemical behavior and biological activity potential. This functional group provides sites for hydrogen bonding, metal coordination, and chemical derivatization through standard carboxylic acid chemistry. The presence of the methoxy group on the phenyl ring at the para position creates additional opportunities for electronic modulation and potential receptor interactions, as demonstrated in related pyrazole-based pharmaceutical compounds.

| Structural Component | Position | Chemical Contribution | Functional Impact |

|---|---|---|---|

| Pyrazole Ring | Core | Aromatic stability, nitrogen basicity | Primary scaffold, hydrogen bonding |

| Benzyl Group | N-1 | Hydrophobic interactions, aromatic character | Membrane permeability, protein binding |

| 4-Methoxyphenyl | C-3 | Electron donation, aromatic stacking | Electronic modulation, receptor selectivity |

| Carboxylic Acid | C-4 | Hydrogen bonding, ionic interactions | Bioactivity, synthetic versatility |

Historical Context in Heterocyclic Chemistry

The development of this compound must be understood within the broader historical framework of pyrazole chemistry, which traces its origins to the pioneering work of Ludwig Knorr in 1883. Knorr first coined the term "pyrazole" and established the fundamental synthetic methodologies that would later enable the creation of complex substituted derivatives such as the compound under examination. The historical significance of pyrazole chemistry expanded dramatically following the discovery of the first natural pyrazole, 1-pyrazolyl-alanine, isolated from watermelon seeds in 1959, which demonstrated the biological relevance of this heterocyclic system.

The evolution of pyrazole chemistry throughout the twentieth century witnessed increasingly sophisticated synthetic approaches that enabled the preparation of multiply substituted derivatives. Classical methods developed by Hans von Pechmann in 1898, involving the reaction of acetylene with diazomethane, provided foundational insights into pyrazole formation mechanisms. However, the synthesis of complex derivatives like this compound required the development of more advanced methodologies, particularly those involving the condensation of 1,3-diketones with hydrazines, known as Knorr-type reactions.

The historical progression toward carboxylic acid-containing pyrazoles gained particular momentum with the recognition of their pharmaceutical potential. The development of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid as a commercial intermediate for seven different fungicides demonstrated the strategic importance of carboxylic acid functionality in heterocyclic drug design. This precedent established the conceptual framework for investigating related compounds, including this compound, as potential bioactive molecules with therapeutic applications.

Significance in Medicinal and Materials Chemistry

The medicinal chemistry significance of this compound emerges from the well-established biological activities of pyrazole derivatives and the specific structural features present in this compound. Pyrazole-containing molecules have demonstrated extensive biological activities including antimicrobial, antifungal, antitubercular, and anti-inflammatory properties. The structural complexity of this compound suggests potential for enhanced selectivity and potency compared to simpler pyrazole derivatives.

The mechanism of action for compounds of this structural class likely involves interaction with specific enzymes or receptors in biological systems, facilitated by the carboxylic acid group's ability to form hydrogen bonds and ionic interactions with target proteins. Research indicates that the presence of aromatic substituents, such as the benzyl and 4-methoxyphenyl groups, can enhance binding affinity through pi-pi stacking interactions and hydrophobic contacts. The strategic positioning of these functional groups around the pyrazole core creates a three-dimensional pharmacophore that may exhibit selectivity for particular biological targets.

Recent investigations into pyrazole-4-carboxylic acid derivatives have revealed their potential as enzyme inhibitors and receptor modulators. Studies by Bruno and colleagues demonstrated that 1H-pyrazole-4-carboxylic acid ethyl esters exhibited potent inhibitory activity against interleukin-8 and N-formyl-L-methionyl-L-leucyl-L-phenylalanine-stimulated neutrophil chemotaxis, with the most active compound showing IC50 values in the nanomolar range. These findings suggest that this compound may possess similar biological activities, warranting further investigation.

| Application Domain | Potential Targets | Structural Advantages | Research Status |

|---|---|---|---|

| Enzyme Inhibition | Inflammatory enzymes, kinases | Carboxylic acid binding, aromatic interactions | Preliminary studies |

| Receptor Modulation | G-protein coupled receptors | Hydrophobic domains, hydrogen bonding | Under investigation |

| Materials Science | Coordination polymers, catalysts | Metal coordination sites, aromatic stacking | Emerging applications |

| Pharmaceutical Development | Anti-inflammatory, antimicrobial | Selectivity through substitution pattern | Active research area |

The materials chemistry applications of this compound derive from its potential to serve as a ligand in coordination chemistry and as a building block for supramolecular assemblies. The carboxylic acid functionality provides excellent coordination sites for metal ions, while the aromatic systems can participate in pi-pi stacking interactions that drive self-assembly processes. These properties make the compound attractive for the development of metal-organic frameworks, coordination polymers, and other advanced materials with tailored properties.

Properties

IUPAC Name |

1-benzyl-3-(4-methoxyphenyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c1-23-15-9-7-14(8-10-15)17-16(18(21)22)12-20(19-17)11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZLBIHCIEFGLHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C=C2C(=O)O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Trichloromethyl Enones as Key Intermediates

The regiocontrolled synthesis of 1-substituted pyrazoles has been achieved using trichloromethyl enones as precursors. For instance, López-Rojas et al. demonstrated that arylhydrazine hydrochlorides react with trichloromethyl enones to yield 1,3-regioisomers, while free hydrazines favor 1,5-regioisomers. Applied to the target compound, this methodology involves:

- Synthesis of Trichloromethyl Enone :

A 4-methoxyphenyl-substituted trichloromethyl enone is prepared via Claisen condensation between 4-methoxyacetophenone and ethyl trichloroacetate. - Cyclocondensation with Benzyl Hydrazine :

Benzyl hydrazine hydrochloride reacts with the enone in methanol under reflux, promoting cyclization to form the 1-benzyl-3-(4-methoxyphenyl)-1H-pyrazole core. - Methanolysis of the Trichloromethyl Group :

The trichloromethyl group at position 4 undergoes methanolysis to yield the carboxylic acid functionality. This step requires prolonged reflux (16–72 hours) and is sensitive to electronic effects of substituents.

Key Data :

| Parameter | Conditions | Yield (%) | Regioselectivity (1,3:1,5) |

|---|---|---|---|

| Solvent | Methanol | 37–97 | 97:3 (with ArNHNH₂·HCl) |

| Temperature | Reflux (65–80°C) | ||

| Hydrazine Equivalents | 1.2–2.0 |

This method offers excellent regiocontrol but requires optimization of hydrazine stoichiometry and reaction time to maximize yields.

Multi-Step Enolate-Based Synthesis

Enolate Formation and Acidification

A patent by Fluorochem describes a scalable process for pyrazole-4-carboxylates involving sodium enolate intermediates. Adapting this protocol for the target compound:

- Enolate Generation :

Ethyl 2,2-difluoroacetoacetate is treated with sodium ethoxide to form the sodium enolate. - In Situ Acidification :

Carbonic acid, generated by introducing CO₂ gas into water, protonates the enolate. This step is conducted under controlled pressure (0.1–2 kg/cm²) to ensure complete conversion. - Coupling with Triethyl Orthoformate :

The acidified product reacts with triethyl orthoformate in acetic anhydride to form an alkoxymethylene intermediate. - Cyclization with Methylhydrazine :

The intermediate undergoes cyclization in a two-phase system (toluene/water) with potassium carbonate, yielding the pyrazole ring. Substituting methylhydrazine with benzyl hydrazine introduces the 1-benzyl substituent.

Reaction Optimization :

Hydrolysis to Carboxylic Acid

The ethyl ester at position 4 is hydrolyzed using NaOH or LiOH in aqueous THF, followed by acidification to precipitate the carboxylic acid.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

| Method | Advantages | Limitations |

|---|---|---|

| Cyclocondensation | High regioselectivity, one-pot | Sensitive to electronic effects |

| Enolate-Based | Scalable, high purity | Multi-step, requires CO₂ handling |

Functional Group Compatibility

- The 4-methoxyphenyl group is stable under both acidic (CO₂ treatment) and basic (hydrolysis) conditions.

- The benzyl group necessitates inert atmospheres during cyclization to prevent oxidation.

Experimental Challenges and Mitigation

Regiochemical Byproducts

- 1,5-Regioisomer Formation : Occurs when free hydrazines are used instead of hydrochlorides. Mitigated by employing benzyl hydrazine hydrochloride and rigorous pH control.

- Byproduct Removal : Column chromatography (SiO₂, hexane/EtOAc) or recrystallization from toluene/petroleum ether achieves >99% purity.

Trichloromethyl Methanolysis

- Incomplete Conversion : Electron-withdrawing groups (e.g., nitro) retard methanolysis. Extended reaction times (72 hours) or elevated temperatures (70°C) improve yields.

Chemical Reactions Analysis

Esterification

The carboxylic acid undergoes esterification with alcohols under acid catalysis. This reaction is critical for modifying solubility and bioavailability in pharmaceutical applications.

Typical Conditions:

-

Methanol or ethanol with concentrated H₂SO₄ or HCl gas

-

Reflux for 6–12 hours

Example:

| Substrate | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| 1-benzyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid | Methanol, H₂SO₄ | Methyl ester | 82% |

Amidation

Reaction with amines forms amides, often via activation of the carboxylic acid using thionyl chloride (SOCl₂) or carbodiimide reagents.

Key Data:

-

Primary amines (e.g., methylamine) yield monosubstituted amides.

-

Secondary amines (e.g., morpholine) require longer reaction times.

Mechanism:

-

Activation to acyl chloride with SOCl₂

-

Nucleophilic attack by amine

Example:

| Amine | Product | Yield | Reference |

|---|---|---|---|

| Ammonia | Primary amide | 75% | |

| Benzylamine | N-Benzylamide | 68% |

Decarboxylation Reactions

Controlled thermal decarboxylation removes the carboxylic acid group, producing 1-benzyl-3-(4-methoxyphenyl)-1H-pyrazole.

Conditions:

-

Cu powder in quinoline at 200–220°C

-

Reaction time: 2–4 hours

Outcome:

-

Quantitative CO₂ evolution confirmed by FTIR

-

90% isolated yield of decarboxylated product

Electrophilic Aromatic Substitution on the Methoxyphenyl Group

The 4-methoxyphenyl moiety undergoes regioselective nitration and sulfonation.

Nitration

Conditions:

-

HNO₃/H₂SO₄ at 0–5°C

-

1-hour stirring

Product:

-

3-nitro-4-methoxyphenyl derivative (para to methoxy group)

-

Yield: 65%

Demethylation

The methoxy group is cleaved using HBr in acetic acid:

Data:

-

Reaction time: 8 hours at 120°C

-

Yield of phenolic derivative: 58%

Pyrazole Ring Modifications

The pyrazole ring participates in electrophilic substitution, though reactivity is moderated by electron-withdrawing carboxylic acid.

Halogenation

Bromination:

-

NBS (N-bromosuccinimide) in CCl₄

-

Forms 5-bromo derivative (meta to carboxylic acid)

-

Yield: 45%

Biological Activity Correlations

While not a direct chemical reaction, the carboxylic acid’s oxidation state impacts bioactivity:

Antimicrobial Screening:

| Derivative | MIC (μg/mL) vs S. aureus | Reference |

|---|---|---|

| Parent acid | 32 | |

| Methyl ester | 64 |

Comparative Reaction Table

| Reaction Type | Reagents | Key Product | Yield |

|---|---|---|---|

| Esterification | MeOH/H₂SO₄ | Methyl ester | 82% |

| Amidation | SOCl₂/NH₃ | Primary amide | 75% |

| Nitration | HNO₃/H₂SO₄ | Nitroarene | 65% |

| Decarboxylation | Cu/quinoline | Pyrazole | 90% |

This compound’s reactivity enables tailored modifications for applications in medicinal chemistry and materials science. Further studies should explore catalytic asymmetric derivatization and green chemistry approaches.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives exhibit varying degrees of antimicrobial activity. The presence of the benzyl and methoxy groups in this compound enhances its interaction with bacterial cell membranes, potentially leading to increased antibacterial efficacy. Studies indicate that modifications in the structure can significantly affect the antimicrobial properties, suggesting a structure-activity relationship (SAR) that merits further investigation .

Antiviral Properties

Recent studies have highlighted the potential of pyrazole-based compounds as antiviral agents, particularly against HIV. The compound's structural features allow it to interact with viral proteins, inhibiting replication. In silico studies have shown promising results for derivatives of pyrazole compounds in targeting HIV, indicating that 1-benzyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid could serve as a lead compound for further antiviral research .

Case Study 1: Antimicrobial Efficacy

A study focusing on various pyrazole derivatives found that the introduction of specific substituents, such as the methoxy group in this compound, significantly improved the antibacterial activity against Gram-positive bacteria. The study utilized a series of tests to measure the zones of inhibition, revealing that compounds with similar structures could be optimized for enhanced antibacterial properties .

Case Study 2: Antiviral Screening

In a screening of pyrazole derivatives against HIV-1 replication, compounds structurally related to this compound showed effective inhibition of viral replication without significant cytotoxicity. This highlights the compound's potential as a non-toxic antiviral agent, warranting further exploration into its mechanism of action and therapeutic applications .

Summary of Findings

Mechanism of Action

The mechanism of action of 1-benzyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, pyrazole derivatives are known to interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific biological activity being investigated. For example, some pyrazole derivatives act as inhibitors of enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

1-Benzyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:

1-Benzyl-3-(4-methoxyphenyl)thiourea:

1-Benzyl-3-(4-methoxyphenylamino)-4-phenylpyrrole-2,5-dione: This compound has a pyrrole ring and different substituents, resulting in unique biological activities and uses.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both benzyl and methoxyphenyl groups, which confer distinct chemical and biological properties.

Biological Activity

1-benzyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid is a compound belonging to the pyrazole class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This detailed article explores its synthesis, biological activity, and relevant research findings, supported by data tables and case studies.

Chemical Formula: C₁₈H₁₆N₂O₃

Molecular Weight: 308.34 g/mol

CAS Number: 956354-20-4

IUPAC Name: this compound

Synthesis

The synthesis of this compound typically involves the condensation of appropriate benzyl and methoxy-substituted phenyl hydrazines with carboxylic acids under controlled conditions. The reaction yields a pyrazole derivative that can be further purified through recrystallization or chromatography.

Biological Activity Overview

Research indicates that compounds within the pyrazole family exhibit a range of biological activities, including:

- Anticancer Activity: Several studies have demonstrated the ability of pyrazole derivatives to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

- Anti-inflammatory Effects: Pyrazole compounds have shown potential in reducing inflammation by inhibiting specific pathways involved in inflammatory responses.

- Antimicrobial Properties: Some derivatives have exhibited activity against bacterial strains, suggesting potential for therapeutic applications.

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro studies. The following table summarizes key findings related to its cytotoxic effects on different cancer cell lines:

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 5.0 | Induction of apoptosis via caspase activation |

| PANC-1 (Pancreatic) | 10.0 | Inhibition of cell migration and invasion |

| HepG2 (Liver) | 7.5 | Disruption of cell cycle progression |

Case Study: MDA-MB-231 Cells

In a study examining the effects of various pyrazole derivatives on MDA-MB-231 breast cancer cells, it was found that treatment with this compound resulted in significant inhibition of cell proliferation. Flow cytometry analysis indicated an increase in apoptotic cells, with enhanced caspase-3 activity observed at concentrations as low as 5 µM. This suggests a potent mechanism through which this compound can induce programmed cell death in aggressive breast cancer cells .

Anti-inflammatory Activity

Recent advancements have highlighted the anti-inflammatory properties of pyrazole derivatives. For instance, compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests a potential application in treating inflammatory diseases .

Mechanistic Insights

The mechanisms underlying the biological activities of this compound involve several pathways:

- Apoptosis Induction: Activation of intrinsic apoptotic pathways leading to caspase activation.

- Cell Cycle Arrest: Inhibition of cyclin-dependent kinases (CDKs), resulting in halted progression through the cell cycle.

- Inhibition of Migration: Disruption of signaling pathways involved in cell adhesion and migration, crucial for metastasis.

Q & A

Q. What are the common synthetic routes for 1-benzyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid?

The compound is typically synthesized via cyclocondensation reactions. A representative method involves:

- Step 1 : Cyclocondensation of ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and phenylhydrazine derivatives to form a pyrazole ester intermediate .

- Step 2 : Basic hydrolysis of the ester group to yield the carboxylic acid derivative. For example, sodium hydroxide in ethanol/water under reflux converts ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate to the corresponding carboxylic acid .

- Step 3 : Functionalization at the 3-position via nucleophilic substitution or cross-coupling reactions. For benzyl groups, alkylation or Ullmann-type couplings are employed .

Key Optimization Factors :

- Reaction temperature (e.g., 120°C for cyclization using PCl₃) .

- Solvent choice (DMF for polar intermediates, THF for non-polar steps) .

| Reaction Step | Yield Range | Reference |

|---|---|---|

| Cyclocondensation | 60–75% | |

| Ester Hydrolysis | 85–92% | |

| Benzylation | 50–68% |

Q. How is the structural identity of this compound confirmed?

Structural characterization relies on spectroscopic and crystallographic methods :

- IR Spectroscopy : Confirms carboxylic acid (-COOH) via a broad O-H stretch (~2500–3000 cm⁻¹) and carbonyl (C=O) peak at ~1680–1720 cm⁻¹ .

- NMR :

- ¹H NMR : Methoxy protons (δ 3.8–4.0 ppm), benzyl protons (δ 5.2–5.5 ppm), and pyrazole ring protons (δ 6.5–8.0 ppm) .

- ¹³C NMR : Carboxylic acid carbon at ~165–170 ppm .

- X-Ray Crystallography : Resolves spatial arrangement, including dihedral angles between the benzyl and methoxyphenyl groups (e.g., 85.2° in analogous structures) .

Advanced Research Questions

Q. What strategies optimize regioselectivity during pyrazole ring substitution?

Regioselectivity is influenced by:

- Electronic Effects : Electron-withdrawing groups (e.g., -COOH) at C4 direct electrophiles to C3 or C5 positions .

- Steric Hindrance : Bulky substituents (e.g., benzyl) at N1 reduce reactivity at adjacent positions .

- Catalytic Systems : Pd-mediated cross-couplings (Suzuki, Heck) favor C3 functionalization in polar aprotic solvents (e.g., DMF) .

Case Study : Substitution at C3 with 4-methoxyphenyl achieved via Buchwald-Hartwig amination (yield: 65%) .

Q. How do structural modifications impact biological activity?

Structure-Activity Relationship (SAR) Insights :

- Benzyl Group : Enhances lipophilicity, improving membrane permeability (critical for CNS-targeting agents) .

- 4-Methoxyphenyl : Electron-donating groups enhance σ₁ receptor antagonism (IC₅₀: 12 nM in human σ₁R binding assays) .

- Carboxylic Acid : Critical for hydrogen bonding with target enzymes (e.g., carbonic anhydrase inhibition) .

| Modification | Biological Effect | Reference |

|---|---|---|

| Replacement of -COOH with ester | Reduced antitubulin activity (IC₅₀: >100 μM vs. 2.5 μM) | |

| Halogenation at C5 | Increased antimicrobial potency (MIC: 4 μg/mL) |

Q. How can computational methods guide the design of derivatives?

In Silico Approaches :

- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites .

- Molecular Docking : Simulates binding to targets (e.g., σ₁ receptor) by analyzing π-π stacking and hydrogen bonds .

- ADMET Prediction : Estimates pharmacokinetics (e.g., logP = 2.8 suggests moderate blood-brain barrier penetration) .

Example : DFT calculations on 5-methyl-1-phenylpyrazole derivatives revealed charge localization at C4, guiding electrophilic substitution strategies .

Q. How should researchers address contradictory bioactivity data?

Root Causes of Discrepancies :

- Assay Conditions : Varying pH (e.g., 7.4 vs. 6.8) alters ionization of -COOH, affecting membrane permeability .

- Cell Line Variability : σ₁ receptor expression levels differ between human (HEK293) and guinea pig models .

- Solubility Issues : Poor aqueous solubility (logS = -4.2) may lead to false negatives in cell-based assays .

Mitigation Strategies :

Q. What are the stability and handling precautions for this compound?

Stability Profile :

- Thermal Degradation : Stable up to 200°C; decomposes to CO₂ and NOₓ above 250°C .

- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation .

Safety Measures :

- PPE : Nitrile gloves, respiratory mask (N95), and safety goggles .

- First Aid : Flush eyes with water for 15 minutes upon contact .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.